2-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

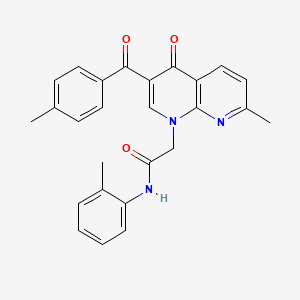

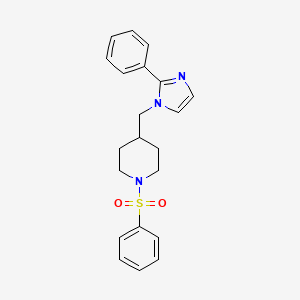

“2-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide”, also known as CTCC, is a novel compound. It belongs to an important class of heterocyclic compounds known as 2H/4H-chromene (2H/4H-ch), which have versatile biological profiles, a simple structure, and mild adverse effects . These compounds have numerous exciting biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities .

Synthesis Analysis

The synthesis of these molecules can be achieved by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) . Researchers have discovered several routes for the synthesis of a variety of 2H/4H-ch analogs that exhibited unusual activities by multiple mechanisms .Molecular Structure Analysis

The molecular formula of CTCC is C20H16N2O3S, and its molecular weight is 364.42. The structure of the molecule is based on the 2H/4H-chromene scaffold, which is a bicyclic oxygen heterocycle containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system .Chemical Reactions Analysis

The chemical reactivity of these compounds allows them to undergo a variety of reactions. The carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Aplicaciones Científicas De Investigación

Chemosensors for Cyanide Anions

One notable application of coumarin benzothiazole derivatives, including compounds structurally related to 2-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide, is as chemosensors for cyanide anions. These compounds demonstrate significant recognition properties for cyanide ions through Michael addition reactions, with specific derivatives exhibiting noticeable color changes and fluorescence quenching upon cyanide binding. This property enables their use in detecting cyanide anions, which can be applied in environmental monitoring and forensic science (Wang et al., 2015).

Antioxidant and Antibacterial Agents

Another significant area of application involves the design and synthesis of coumarin-based benzothiazole derivatives as potential antioxidant and antibacterial agents. These derivatives have been evaluated for their biological activity, showing promising results in in vitro assays. Certain compounds within this category demonstrated good antioxidant potential, while others showed antibacterial activity against common pathogens such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. This suggests their potential utility in developing new therapeutic agents with antioxidant and antibacterial properties (Gadhave et al., 2022).

Antimicrobial and Antifungal Activities

Compounds structurally similar to this compound have been synthesized and evaluated for their antimicrobial activities. Studies indicate that these compounds exhibit significant antibacterial and antifungal activities against a variety of pathogens, highlighting their potential application in addressing microbial resistance issues. This research supports the exploration of such compounds as bases for developing new antimicrobial agents (Raval, Naik, & Desai, 2012).

Antitumor Activities

Exploratory research into novel chromenones bearing the benzothiazole moiety, including compounds related to this compound, has shown promising in vitro antitumor activities against several cancer cell lines. This research opens avenues for the development of new antitumor agents leveraging the unique properties of these compounds (El-Helw et al., 2019).

Metal Complex Formation

Additionally, studies on the synthesis of metal complexes with coumarin and benzothiazole derivatives have provided insights into their structural and electrochemical properties. Such complexes exhibit potential applications in catalysis, material science, and possibly as therapeutic agents, given their unique coordination geometry and electrochemical behavior (Myannik et al., 2018).

Direcciones Futuras

Propiedades

IUPAC Name |

2-oxo-N-(3,5,7-trimethyl-1,3-benzothiazol-2-ylidene)chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O3S/c1-11-8-12(2)17-15(9-11)22(3)20(26-17)21-18(23)14-10-13-6-4-5-7-16(13)25-19(14)24/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAQTFCZIFHGTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=CC4=CC=CC=C4OC3=O)S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Tert-butyl-2-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2565539.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-[2-(1,3-thiazol-2-yl)morpholin-4-yl]acetamide](/img/structure/B2565547.png)

![2-mercapto-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2565548.png)

![(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-(2,4-dimethylphenyl)prop-2-enamide](/img/structure/B2565550.png)

![7-Ethoxy-5-(4-ethoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2565552.png)

![3-(4-Bromophenyl)-5-[5-(4-ethoxyphenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2565553.png)

![Tert-butyl N-[[(1S,5R)-4-oxo-1-bicyclo[3.2.0]heptanyl]methyl]carbamate](/img/structure/B2565555.png)

![5-Methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2565557.png)